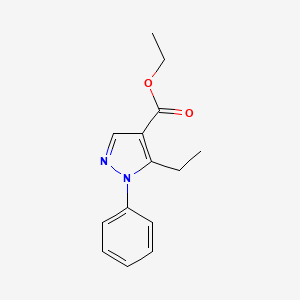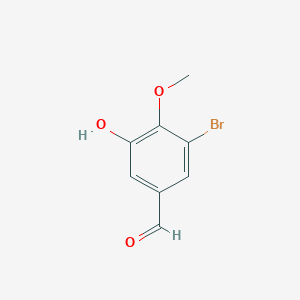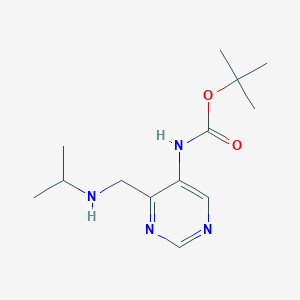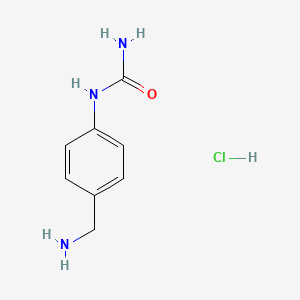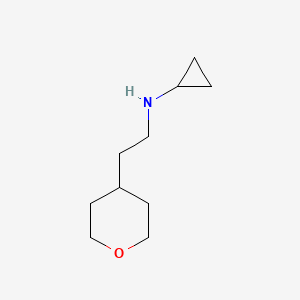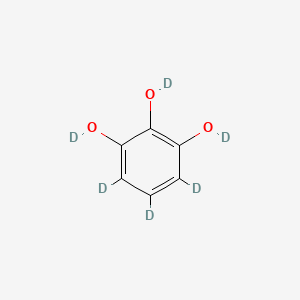![molecular formula C11H15NSi B13976417 4-Methyl-2-[2-(trimethylsilyl)ethynyl]pyridine CAS No. 884494-41-1](/img/structure/B13976417.png)
4-Methyl-2-[2-(trimethylsilyl)ethynyl]pyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Methyl-2-[2-(trimethylsilyl)ethynyl]pyridine is an organic compound with the molecular formula C10H15NSi It is a derivative of pyridine, where the 2-position is substituted with a trimethylsilyl-ethynyl group and the 4-position with a methyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-2-[2-(trimethylsilyl)ethynyl]pyridine typically involves the following steps:
Starting Materials: The synthesis begins with 4-methylpyridine and trimethylsilylacetylene.
Reaction Conditions: A palladium-catalyzed coupling reaction, such as the Sonogashira coupling, is employed. This reaction involves the use of a palladium catalyst (e.g., PdCl2(PPh3)2) and a copper co-catalyst (e.g., CuI) in the presence of a base (e.g., triethylamine).
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring safety and cost-effectiveness in an industrial setting.
化学反应分析
Types of Reactions
4-Methyl-2-[2-(trimethylsilyl)ethynyl]pyridine can undergo various types of chemical reactions, including:
Substitution Reactions: The trimethylsilyl group can be replaced by other functional groups through nucleophilic substitution.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although specific examples are less documented.
Coupling Reactions: It can be used in further coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include halides and nucleophiles.
Oxidation and Reduction: Reagents such as oxidizing agents (e.g., KMnO4) and reducing agents (e.g., LiAlH4) can be used.
Coupling Reactions: Palladium catalysts and copper co-catalysts are commonly used.
Major Products Formed
The major products formed depend on the specific reactions and reagents used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the trimethylsilyl group.
科学研究应用
4-Methyl-2-[2-(trimethylsilyl)ethynyl]pyridine has several applications in scientific research:
Biology: Its derivatives may be explored for potential biological activities, although specific applications are less documented.
Industry: It can be used in the synthesis of materials with specific electronic or optical properties.
作用机制
The mechanism of action of 4-Methyl-2-[2-(trimethylsilyl)ethynyl]pyridine involves its interaction with various molecular targets and pathways. The trimethylsilyl group provides steric hindrance and electronic effects that can influence the reactivity and stability of the compound. This makes it useful as a protecting group in organic synthesis and as a precursor for further functionalization .
相似化合物的比较
Similar Compounds
2-(Trimethylsilyl)ethynylpyridine: Similar structure but lacks the methyl group at the 4-position.
4-(Trimethylsilyl)ethynylbenzoates: Similar functional group but attached to a benzene ring instead of a pyridine ring.
2-(Trimethylsilyl)ethynylaniline: Similar functional group but attached to an aniline ring.
Uniqueness
4-Methyl-2-[2-(trimethylsilyl)ethynyl]pyridine is unique due to the presence of both the trimethylsilyl-ethynyl group and the methyl group on the pyridine ring. This combination of substituents provides distinct steric and electronic properties, making it a valuable compound for various synthetic and research applications.
属性
CAS 编号 |
884494-41-1 |
|---|---|
分子式 |
C11H15NSi |
分子量 |
189.33 g/mol |
IUPAC 名称 |
trimethyl-[2-(4-methylpyridin-2-yl)ethynyl]silane |
InChI |
InChI=1S/C11H15NSi/c1-10-5-7-12-11(9-10)6-8-13(2,3)4/h5,7,9H,1-4H3 |
InChI 键 |
GXVFLGYSDANOJO-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=NC=C1)C#C[Si](C)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



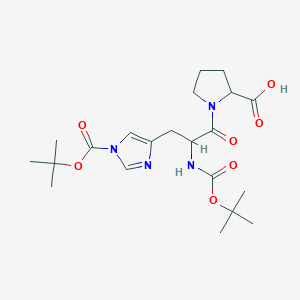

![4-Chloro-5-(2-pyridinylmethyl)-5h-pyrrolo[3,2-d]pyrimidin-2-amine](/img/structure/B13976360.png)
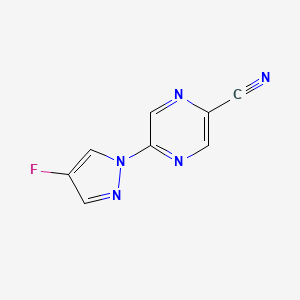
![4-O-cyclohexyl 1-O-(2,5-dioxopyrrolidin-1-yl) 2-[(2-methylpropan-2-yl)oxycarbonylamino]butanedioate](/img/structure/B13976378.png)

